molecular formula C17H13N5O2 B7145843 N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide

N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide

Cat. No.: B7145843
M. Wt: 319.32 g/mol
InChI Key: DIGAMTFPNZXIRN-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide is a complex organic compound that features both oxazole and benzotriazole moieties. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Properties

IUPAC Name

N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-10-2-4-12(9-13(10)17-18-6-7-24-17)19-16(23)11-3-5-14-15(8-11)21-22-20-14/h2-9H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGAMTFPNZXIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=NNN=C3C=C2)C4=NC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxazole and benzotriazole intermediates. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The benzotriazole moiety can be introduced through a nucleophilic substitution reaction. The final step involves coupling the two intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors for better control of reaction parameters and employing continuous flow chemistry techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole and benzotriazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide is unique due to its combination of oxazole and benzotriazole rings, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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